molecular formula C10H17NO4 B1438560 (S)-tert-butyl 3-formylmorpholine-4-carboxylate CAS No. 218594-01-5

(S)-tert-butyl 3-formylmorpholine-4-carboxylate

Cat. No.: B1438560
CAS No.: 218594-01-5
M. Wt: 215.25 g/mol
InChI Key: MOLHQYMJBRBXAN-MRVPVSSYSA-N
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Description

“(S)-tert-butyl 3-formylmorpholine-4-carboxylate” is a chemical compound with the molecular formula C10H17NO4 . It has a molecular weight of 215.25 .


Synthesis Analysis

The synthesis of “this compound” involves two stages . In the first stage, oxalyl dichloride and dimethyl sulfoxide are combined in dichloromethane at -78℃ for 2.25 hours . In the second stage, triethylamine is added and the mixture is kept in dichloromethane at temperatures ranging from -78℃ to 20℃ for 1.5 hours .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h6,8H,4-5,7H2,1-3H3 . The compound has 15 heavy atoms, no aromatic heavy atoms, and a fraction Csp3 of 0.8 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of oxalyl chloride with dimethyl sulfoxide, followed by the addition of triethylamine .


Physical and Chemical Properties Analysis

“this compound” has a high GI absorption and is not a BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . The compound has a Log Po/w (iLOGP) of 2.28 . It is very soluble, with a solubility of 17.1 mg/ml or 0.0795 mol/l according to ESOL .

Scientific Research Applications

Synthesis of Anticancer Drugs (S)-tert-butyl 3-formylmorpholine-4-carboxylate is a crucial intermediate in the synthesis of small molecule anticancer drugs. A study by (Zhang et al., 2018) outlines an efficient synthetic method for a related compound, demonstrating its potential in drug development, particularly targeting the PI3K/AKT/mTOR pathway in cancer treatment.

Stereochemistry in Organic Synthesis Research by (Boev et al., 2015) on stereoselective syntheses involving derivatives of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate, a compound structurally similar to this compound, highlights its role in the study of stereochemistry. This research contributes to understanding how molecular structure influences the properties and reactions of organic compounds.

Intermediate for Homochiral Amino Acid Derivatives A study on methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, closely related to this compound, by (Kollár & Sándor, 1993) details its use in synthesizing homochiral amino acid derivatives. These derivatives are valuable in various fields, including pharmaceuticals and biotechnology.

Pharmaceutical Intermediate Synthesis Research by (Khadse & Chaudhari, 2015) discusses the synthesis of (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate derivatives from L-Serine, highlighting its application in developing medicinally significant candidates, including those for treating depression and cerebral ischemia.

Fluorous Synthesis for Carboxylic Acid Protection A study focused on fluorous derivatives of tert-butyl alcohol, like (Pardo et al., 2001), investigated these compounds for protecting carboxylic acids in fluorous synthesis. This research is significant for developing more efficient and environmentally friendly synthetic routes in chemistry.

Preparation of Anti- and Syn-3,5-Dihydroxyesters Research by (Scheffler et al., 2002) on the preparation and stereoselective hydrogenation of chiral carboxylates closely related to this compound provides insights into the synthesis of functional dihydroxyesters. These compounds have potential applications in various synthetic and medicinal chemistry areas.

Safety and Hazards

The compound has a GHS pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .

Properties

IUPAC Name

tert-butyl (3S)-3-formylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h6,8H,4-5,7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLHQYMJBRBXAN-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@H]1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301205454
Record name 1,1-Dimethylethyl (3S)-3-formyl-4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301205454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218594-01-5
Record name 1,1-Dimethylethyl (3S)-3-formyl-4-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=218594-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3S)-3-formyl-4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301205454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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